5-amino-6-methoxy-5H-pyrimidine-4-thione
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Overview
Description
5-amino-6-methoxy-5H-pyrimidine-4-thione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of an amino group at position 5, a methoxy group at position 6, and a thione group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-methoxy-5H-pyrimidine-4-thione can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-amino-6-methoxy-2-thiouracil with suitable reagents can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or dimethyl sulfoxide, and the reaction is often carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-amino-6-methoxy-5H-pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amino or methoxy positions .
Scientific Research Applications
5-amino-6-methoxy-5H-pyrimidine-4-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 5-amino-6-methoxy-5H-pyrimidine-4-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-6-hydroxy-5H-pyrimidine-4-thione
- 5-amino-6-methyl-5H-pyrimidine-4-thione
- 5-amino-6-ethoxy-5H-pyrimidine-4-thione
Uniqueness
5-amino-6-methoxy-5H-pyrimidine-4-thione is unique due to the presence of the methoxy group at position 6, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s stability and efficacy in various applications .
Properties
Molecular Formula |
C5H7N3OS |
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Molecular Weight |
157.20 g/mol |
IUPAC Name |
5-amino-6-methoxy-5H-pyrimidine-4-thione |
InChI |
InChI=1S/C5H7N3OS/c1-9-4-3(6)5(10)8-2-7-4/h2-3H,6H2,1H3 |
InChI Key |
GEIYQIBOYLDUDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=S)C1N |
Origin of Product |
United States |
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